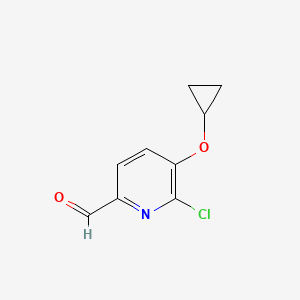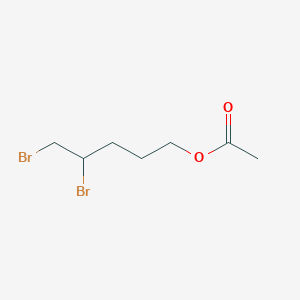 sulfide CAS No. 2262-08-0](/img/structure/B14805899.png)
[4-(Methylthio)phenyl](trifluoromethyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-4-[(trifluoromethyl)thio]benzene is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions, which allows for good functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-4-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)-4-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1-(Methylthio)-4-[(trifluoromethyl)thio]benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 1-(Methylthio)-4-(trifluoromethyl)benzene
- 1-(Methylthio)-3-(trifluoromethyl)benzene
- 1-(Methylthio)-2-(trifluoromethyl)benzene
Comparison: 1-(Methylthio)-4-[(trifluoromethyl)thio]benzene is unique due to the presence of both methylthio and trifluoromethylthio groups, which impart distinct chemical properties compared to its analogs. The trifluoromethylthio group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions. Additionally, the spatial arrangement of the functional groups on the benzene ring can influence the compound’s overall reactivity and interaction with other molecules .
Properties
CAS No. |
2262-08-0 |
|---|---|
Molecular Formula |
C8H7F3S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-methylsulfanyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H7F3S2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3 |
InChI Key |
PKYYFRFNTTXQHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
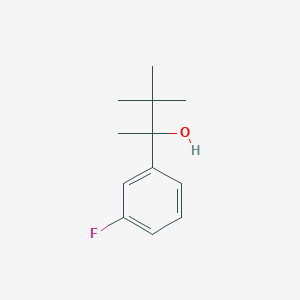
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
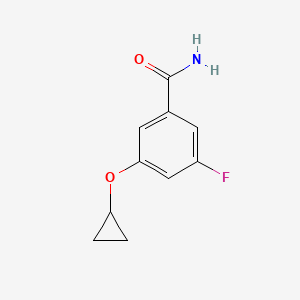
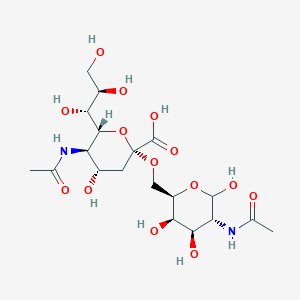


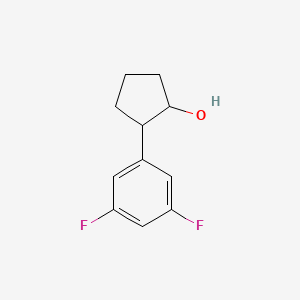

![N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide](/img/structure/B14805875.png)
